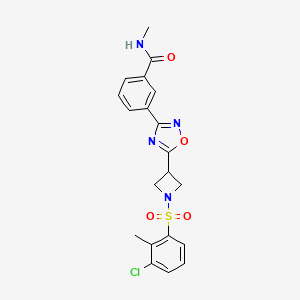![molecular formula C19H15N3O3S B2800383 N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941913-96-8](/img/structure/B2800383.png)
N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide” is a compound that contains a benzothiazole unit . Benzothiazole is a heterocyclic compound, and it’s found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The dihedral angles between the ring systems are significantly different in the independent molecules .Chemical Reactions Analysis
Isoxazole derivatives of similar compounds were synthesized and evaluated for their cytotoxicity . These compounds exhibited anti-cancer activity against various cancer cell lines .Aplicaciones Científicas De Investigación
Anticancer Activity
- Isoxazole derivatives, including compounds similar to N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide, showed notable anticancer activity against various cancer cell lines. A study by Kumbhare et al. (2014) found that one of these compounds induced G2/M cell cycle arrest and apoptosis in colon cancer cells via p53 activation and mitochondrial pathways (Kumbhare et al., 2014).
- In a related study, Ostapiuk et al. (2017) synthesized a series of compounds, including thiazole derivatives, and found that some exhibited significant antitumor effects, indicating their potential as anti-cancer agents (Ostapiuk et al., 2017).
Antimicrobial Activity
- Mhaske et al. (2011) synthesized N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives and found them effective against Gram-positive and Gram-negative bacteria. This suggests potential utility in combating bacterial infections (Mhaske et al., 2011).
Miscellaneous Applications
- Palkar et al. (2017) designed novel analogs related to this compound, which displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
- A study by Abu‐Hashem et al. (2020) explored novel derivatives for their anti-inflammatory and analgesic properties, indicating a broader range of potential therapeutic applications (Abu‐Hashem et al., 2020).
Mecanismo De Acción
One of the promising compounds induced G2/M cell cycle arrest. The levels of p53 increased tremendously in treated cells. The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax was altered, which resulted in apoptosis by accelerating the expression of caspases .
For a similar compound, the yield was 94%; m.p. 207–209 °C; FT-IR (KBr, ν max cm −1): 1210 (C–O); 1270 (C–S); 1652 (C=N); 1662 (amide C=O); 3135–3155 (–NH) .
Direcciones Futuras
Compound 20c, a similar compound, can be considered as a potential small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis, and can be considered as a potential plausible candidate for further biological testing in in vivo colon cancer models .
Propiedades
IUPAC Name |
N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-24-14-7-8-15-17(11-14)26-19(21-15)22(12-13-5-3-2-4-6-13)18(23)16-9-10-20-25-16/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHENYFNUOWYJJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

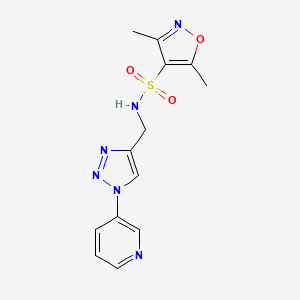
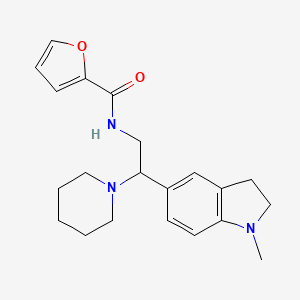
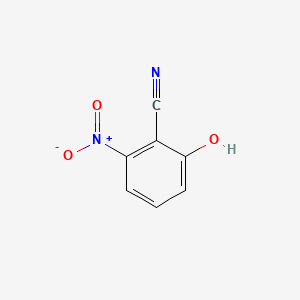

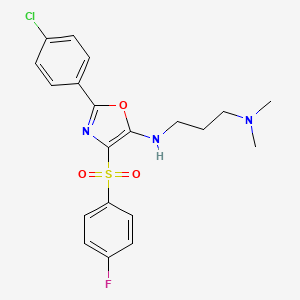
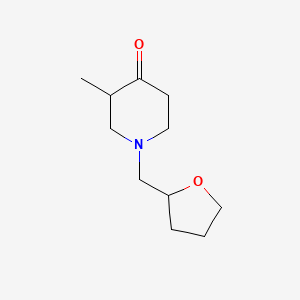
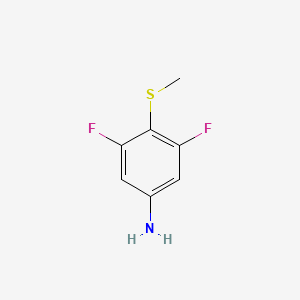

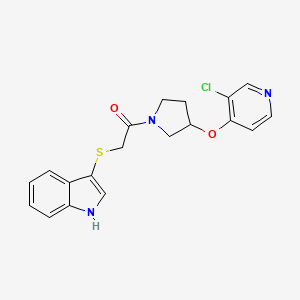

![4-(difluoromethoxy)-N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B2800319.png)
![N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2800320.png)

